molecular formula C5H3F7O3 B3051723 Perfluoromethoxypropionic acid methyl ester CAS No. 356-69-4

Perfluoromethoxypropionic acid methyl ester

Cat. No. B3051723
CAS RN: 356-69-4
M. Wt: 244.06 g/mol
InChI Key: CTFPDAPIMZVSSO-UHFFFAOYSA-N
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Description

Perfluoromethoxypropionic acid is a chemical compound with the molecular formula C4HF7O3 . It has an average mass of 230.038 Da and a monoisotopic mass of 229.981384 Da .


Synthesis Analysis

The synthesis of esters, such as Perfluoromethoxypropionic acid methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .


Molecular Structure Analysis

The molecular structure of Perfluoromethoxypropionic acid consists of a carboxyl group (COOH) and a perfluoromethoxy group (CF3O-) attached to a propionic acid backbone . The presence of these functional groups contributes to the unique properties of this compound.


Chemical Reactions Analysis

Esters, including Perfluoromethoxypropionic acid methyl ester, undergo various chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester compound with water. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Perfluoromethoxypropionic acid methyl ester is involved in various chemical synthesis processes. For example, it has been used in the ethanolysis of perfluoro-(2-methyl-2H-azirine), producing ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate (Banks, Berry, & Moore, 1969). It also reacts with fluoroglyoxylic acid esters and fluoroformic acid esters to produce perfluoroisobutyric acid esters (Suyama, Kato, & Mizutani, 1992).

2. Environmental Impact and Detection

This compound is relevant in understanding environmental impacts, particularly related to perfluorinated surfactants used in firefighting foams. It has been detected in groundwater impacted by fire-fighting activities, indicating its persistence and potential as an environmental contaminant (Moody & Field, 1999).

3. Analytical and Biochemical Applications

In analytical chemistry, perfluoromethoxypropionic acid methyl ester is used in the derivatization and analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids (Miller, 1982). It also plays a role in the determination of perfluorocarboxylates in biological samples, such as blood and urine, by conversion to its methyl ester for gas chromatography analysis (Belisle & Hagen, 1980).

4. Electrochemical Applications

Perfluoromethoxypropionic acid methyl ester is significant in electrochemical applications. For instance, its derivatives have been subjected to electrochemical fluorination to produce perfluoroacid fluorides, key precursors in soft-type fluorochemicals (Abe et al., 1992).

5. Spectroscopic Studies

In spectroscopy, Fourier transform infrared spectroscopy of perfluorocarboxylate polymers in the methyl ester form has been conducted to understand their chemical properties and applications (Perusich, 2000).

Future Directions

The future directions of research on esters like Perfluoromethoxypropionic acid methyl ester could involve exploring their potential uses in the production of bio-based polymeric materials . Additionally, the catalytic reduction of carboxylic acid derivatives, including esters, is receiving increased attention in the context of upgrading bio-based feedstocks .

properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFPDAPIMZVSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189069
Record name Perfluoromethoxypropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoromethoxypropionic acid methyl ester

CAS RN

356-69-4
Record name Perfluoromethoxypropionic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoromethoxypropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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